molecular formula C10H13NO B13953767 2-Methoxy-5-(prop-2-en-1-yl)aniline CAS No. 90617-48-4

2-Methoxy-5-(prop-2-en-1-yl)aniline

Cat. No.: B13953767
CAS No.: 90617-48-4
M. Wt: 163.22 g/mol
InChI Key: XTSJQKBGIFNHCC-UHFFFAOYSA-N
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Description

2-Methoxy-5-(prop-2-en-1-yl)aniline is an organic compound with the molecular formula C10H13NO It is a derivative of aniline, featuring a methoxy group at the 2-position and a prop-2-en-1-yl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(prop-2-en-1-yl)aniline typically involves the alkylation of 2-methoxyaniline with an appropriate allylating agent. One common method is the reaction of 2-methoxyaniline with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(prop-2-en-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

2-Methoxy-5-(prop-2-en-1-yl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(prop-2-en-1-yl)aniline involves its interaction with specific molecular targets and pathways. The methoxy and prop-2-en-1-yl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-(prop-2-en-1-yl)aniline
  • 2-Methoxy-5-methyl-N-(1-hydroxy-3-methylbutan-3-yl)aniline
  • 2-Isopropenylaniline

Uniqueness

2-Methoxy-5-(prop-2-en-1-yl)aniline is unique due to the specific positioning of its functional groups, which can result in distinct chemical and biological properties compared to its analogs

Properties

CAS No.

90617-48-4

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

2-methoxy-5-prop-2-enylaniline

InChI

InChI=1S/C10H13NO/c1-3-4-8-5-6-10(12-2)9(11)7-8/h3,5-7H,1,4,11H2,2H3

InChI Key

XTSJQKBGIFNHCC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC=C)N

Origin of Product

United States

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